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4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid - 1018588-63-0

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

Catalog Number: EVT-3210991
CAS Number: 1018588-63-0
Molecular Formula: C12H8N4O2
Molecular Weight: 240.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

    Compound Description: This class of compounds features a pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one core structure. A study explored their synthesis using cellulose sulfuric acid as a catalyst, highlighting its potential for eco-friendly chemical synthesis .

3-Substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones

    Compound Description: This class represents a novel group of potent xanthine oxidase inhibitors . Their synthesis involves oxidative cyclization of specific pyrazolopyrimidine derivatives.

5-Methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-oles

    Compound Description: Researchers synthesized these compounds to study their analgesic activity . The study explored structure-activity relationships, indicating the influence of aryl substituents on the analgesic potency.

Benzo[6,7]cyclohepta[1,2:4,5]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

    Compound Description: This class of pentaheterocyclic compounds demonstrated antitumor activity against specific cancer cell lines . Their complex structure arises from a multi-step synthesis involving the initial formation of a cycloheptapyridopyrimidine scaffold.

5,6,7,11-Tetrahydro-15H-benzo[6'',7'']cyclohepta[1'',2'':4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-15-ones

    Compound Description: These pentacyclic compounds are structurally similar to the benzo[6,7]cyclohepta[1,2:4,5]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones and were synthesized through cyclization reactions of a hydrazino-cycloheptapyridopyrimidine derivative .

Overview

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is a heterocyclic compound that combines the structural features of triazoles and pyrimidines. This compound is part of a class of compounds known for their diverse biological activities, including anticancer properties. The synthesis and evaluation of this compound have garnered attention due to its potential therapeutic applications.

Source and Classification

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid can be classified under the broader category of triazolopyrimidine derivatives. These compounds are recognized for their pharmacological significance, particularly in medicinal chemistry. They are often synthesized for their potential use in treating various diseases, including cancer and hypertension. The compound's unique structure allows it to interact with biological targets effectively.

Synthesis Analysis

The synthesis of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid typically involves several methodologies:

  1. Three-Component Reaction: A common method for synthesizing this compound is through a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. The reaction is catalyzed by APTS (ammonium para-toluenesulfonate) in ethanol under reflux conditions for optimal yield .
  2. Cyclization Reactions: Additional synthetic routes may involve cyclization of 1,2-dihydro-2-thioxopyrimidine derivatives or other precursors that contain the necessary functional groups to form the triazolo-pyrimidine structure .
  3. Recrystallization: Post-synthesis purification often involves recrystallization techniques to obtain pure compounds suitable for biological evaluation.
Molecular Structure Analysis

The molecular formula of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is C12_{12}H9_{9}N5_{5}O2_{2}. The structure consists of a triazole ring fused to a pyrimidine moiety with a benzoic acid substituent at the 3-position.

Structural Data

  • Molecular Weight: Approximately 241.23 g/mol
  • Key Functional Groups: Triazole ring, pyrimidine ring, carboxylic acid group.

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

The compound undergoes various chemical reactions due to its functional groups:

  1. Oxidation: The benzoic acid moiety can participate in oxidation reactions.
  2. Substitution Reactions: The nitrogen atoms in the triazole and pyrimidine rings can serve as nucleophiles in substitution reactions.
  3. Acid-Base Reactions: The carboxylic acid group allows for acid-base interactions which can be exploited in biological assays or further chemical modifications.
Mechanism of Action

The mechanism of action for 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is primarily linked to its ability to interact with specific biological targets:

  • Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. The exact pathways may involve inhibition of key enzymes or receptors involved in cell proliferation and survival .

Biological Evaluation

In vitro studies have shown that some derivatives exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective concentrations required to inhibit cell growth significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like ethanol; solubility may vary based on substituents on the aromatic ring.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for forming salts when reacted with bases.
Applications

The applications of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid extend into several scientific domains:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents.
  2. Pharmacology: Potential use in antihypertensive therapies due to its structural similarities with known antihypertensive agents .
  3. Biological Research: Used in studies exploring the mechanisms of action for anticancer drugs and their interactions with cellular targets.
Theoretical Framework and Molecular Design Principles

Bioisosteric Rationale for Triazolopyrimidine-Carboxylic Acid Hybridization

The molecular design of 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid (C₁₂H₈N₄O₂; CID 28804519) [1] leverages strategic bioisosteric replacement to optimize target affinity and physicochemical properties. The triazolopyrimidine scaffold serves as a rigid planar bioisostere for purine nucleotides, mimicking adenine’s hydrogen-bonding topology while enhancing metabolic stability. Concurrently, the benzoic acid moiety acts as a carboxylate bioisostere, facilitating ionic interactions with kinase catalytic domains (e.g., FAK, EGFR) that typically recognize ATP’s phosphate groups [2] [6]. This hybridization capitalizes on complementary pharmacophoric features:

  • Triazole N1/N4 atoms replicate purine N1/N7 hydrogen-bond acceptors.
  • Pyrimidine C2/N3 positions enable steric mimicry of adenine’s C2-H/N3 motifs.
  • Carboxylic acid provides anionic character for salt-bridge formation with conserved lysine/arginine residues (e.g., Lys454 in FAK) [4].

Table 1: Key Bioisosteric Relationships in Hybrid Design

Target PharmacophoreBioisosteric ElementFunctional Role
Purine ring (Adenine)[1,2,4]Triazolo[4,3-a]pyrimidineH-bond donation/acceptance, π-stacking
Phosphate group (ATP)Benzoic acidIonic interaction, solvation control
Hydrophobic pocketPhenyl linkerVan der Waals stabilization

This dual bioisosterism balances ligand efficiency (fused bicyclic core) with binding plasticity (acidic group), enabling adaptable interactions across divergent kinase ATP pockets [6].

Computational Modeling of Triazolopyrimidine Scaffold Protein Interactions

Molecular dynamics (MD) simulations reveal that the triazolopyrimidine scaffold adopts a coplanar orientation within kinase binding sites, driven by π-π stacking with catalytic gatekeeper residues (e.g., Phe422 in FAK). The scaffold’s dipole moment (∼4.2 D) aligns with the ATP-binding cleft’s electrostatic potential, enhancing complex stability [4] [8]. Key interactions identified via ensemble docking include:

  • Hinge region bonding: Triazole N4 forms a critical hydrogen bond with backbone amides (e.g., Cys502 in FAK; bond length: 2.8 Å).
  • Hydrophobic enclosure: Pyrimidine C5/C7 methyl groups occupy subpockets lined by Ile428, Val484, and Leu553 in FAK [4].
  • Solvent displacement: The benzoic acid moiety displaces high-energy water molecules in the catalytic cleft, contributing ∼2.3 kcal/mol to binding free energy (MM/GBSA calculations) [8].

Simulations further indicate that scaffold rigidity reduces conformational entropy penalties upon binding (−TΔS = −8.7 kcal/mol), explaining its superior affinity over flexible analogs [4].

Structure-Activity Relationship (SAR) Foundations for Bicyclic Heterocycle Optimization

Systematic SAR studies of triazolopyrimidine derivatives identify critical electronic and steric determinants for kinase inhibition:

Electronic Effects:

  • C3-substituents: Electron-withdrawing groups (e.g., –CF₃ at C7) enhance activity against Candida CYP51 (16-fold > fluconazole) by strengthening heme iron coordination [2].
  • N1 methylation: Reduces π-stacking efficiency due to twisted conformation (dihedral > 15°), decreasing FAK affinity by 10-fold [4].

Steric Constraints:

  • Fused ring size: Expansion to triazoloquinazoline improves DNA intercalation (e.g., ΔTₘ = +5.2°C) but reduces kinase selectivity [6].
  • Benzoic acid position: Meta-substitution disrupts coplanarity with triazolopyrimidine, lowering FAK inhibition (IC₅₀ > 1 μM) versus para-isomers (IC₅₀ = 0.12 μM) [7].

Table 2: SAR Summary for Triazolopyrimidine Derivatives

Modification SiteStructural ChangeBiological Impact
C7 (Pyrimidine)–CF₃ vs –H64× ↑ antifungal activity vs Aspergillus
C3 (Triazole)Phenyl vs methylphosphonateAlters membrane permeability (logP +1.2)
Linker region–CH₂– vs direct bond8× ↓ FAK binding due to entropy loss

Dimroth rearrangements in nitro-substituted analogs (e.g., triazolo[1,5-a]pyridines) demonstrate how electronic perturbations can redirect binding to alternate targets [9].

Quantum Chemical Analysis of Electronic Distribution in Fused Triazole-Pyrimidine Systems

Density functional theory (DFT) at the B3LYP/6-31G level characterizes the electronic landscape of the triazolopyrimidine core [5] [7]:

  • Charge distribution: N1 exhibits high negative potential (Mulliken charge: −0.48 e), functioning as a hydrogen-bond acceptor. C3-attached carbon carries positive charge (+0.31 e), polarizing the benzoic acid group.
  • Frontier orbitals: The LUMO (−2.1 eV) localizes on triazole N2–N3–C3, facilitating electrophilic attacks, while the HOMO (−6.4 eV) spans pyrimidine C6–C7, enabling nucleophilic π-stacking.
  • Dipole enhancement: Fused systems show 30% higher dipole moments vs separated triazole/pyrimidine units (4.9 D vs 3.7 D), explaining superior solvation in kinase pockets [7].

Vibrational spectroscopy (IR/Raman) confirms charge delocalization via:

  • C=O stretch at 1690 cm⁻¹ (carboxylic acid) → 15 cm⁻¹ redshift vs benzoic acid.
  • Triazole C–N asymmetric vibration at 1580 cm⁻¹ → intensified by pyrimidine fusion [5].

Molecular Docking Simulations for Kinase Binding Site Compatibility

Ensemble docking of 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid against FAK (PDB: 6YVY, 6YQ1) predicts nanomolar affinity (ΔG = −10.2 kcal/mol) driven by:

  • Hinge region engagement: Triazole N4–H···O=C hydrogen bond with Cys502 (distance: 2.75 Å).
  • DFG motif compatibility: Carboxylate forms salt bridge with Lys454 (occupancy: 92% in 100-ns MD).
  • Hydrophobic fit: Benzoic acid phenyl inserts into A-loop cleft (VDW energy: −4.8 kcal/mol) [4].

Table 3: Docking Scores vs Experimental IC₅₀ for Kinase Targets

KinaseDocking Score (ΔG, kcal/mol)Predicted IC₅₀ (nM)Experimental IC₅₀ (nM)
FAK (Closed)−10.2132150 [4]
EGFR (Active)−9.1420510 [7]
VEGFR2 (Inactive)−8.3880>1000 [4]

MM/GBSA rescoring identifies T-loop conformation as critical: Closed states (DFG-in) improve ligand compatibility by 3.6 kcal/mol over open states due to optimized subpocket access [4] [8].

Comprehensive Compound Listing

Properties

CAS Number

1018588-63-0

Product Name

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

InChI

InChI=1S/C12H8N4O2/c17-11(18)9-4-2-8(3-5-9)10-14-15-12-13-6-1-7-16(10)12/h1-7H,(H,17,18)

InChI Key

AVOZPRBTNZHCSU-UHFFFAOYSA-N

SMILES

C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O

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